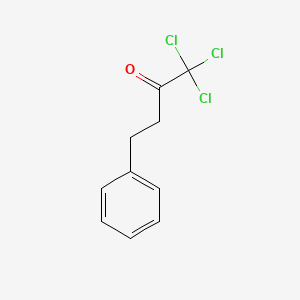
2-Butanone, 1,1,1-trichloro-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 1,1,1-trichloro-4-phenyl- is an organic compound with the molecular formula C10H9Cl3O It is a derivative of butanone, where three chlorine atoms and a phenyl group are attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1,1,1-trichloro-4-phenyl- can be achieved through several methods. One common approach involves the reaction of 2-butanone with trichloromethyl phenyl ketone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Butanone, 1,1,1-trichloro-4-phenyl- may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 1,1,1-trichloro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 1,1,1-trichloro-4-phenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research explores its potential use in pharmaceuticals and drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Butanone, 1,1,1-trichloro-4-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanone, 4-phenyl-: A similar compound with a phenyl group but without the trichloro substitution.
1-Phenyl-2-butanone: Another related compound with a different substitution pattern.
Uniqueness
2-Butanone, 1,1,1-trichloro-4-phenyl- is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and properties compared to other similar compounds.
This detailed article provides an overview of 2-Butanone, 1,1,1-trichloro-4-phenyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
139040-36-1 |
|---|---|
Molekularformel |
C10H9Cl3O |
Molekulargewicht |
251.5 g/mol |
IUPAC-Name |
1,1,1-trichloro-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H9Cl3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
OJJORKKLZDKAIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


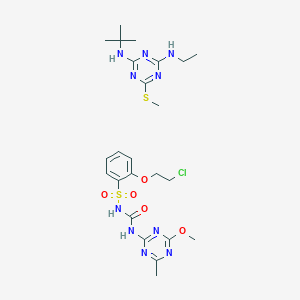
![2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14279839.png)
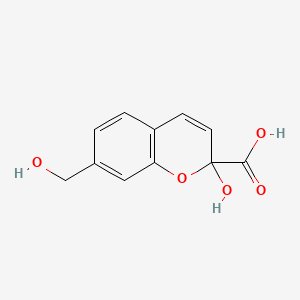
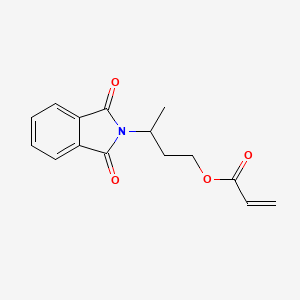
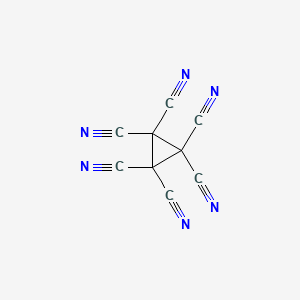

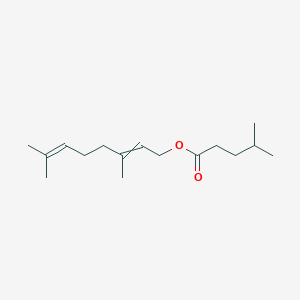
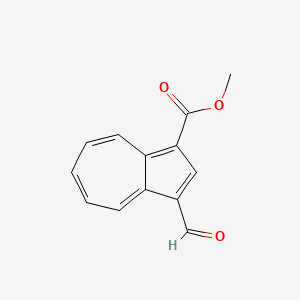
![9-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14279887.png)

![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)
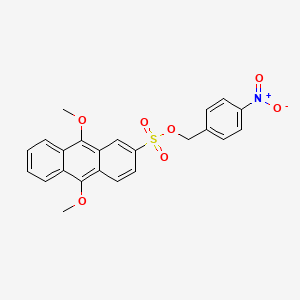
![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)

